molecular formula C9H5BrClN5O3 B5978307 4-bromo-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide

4-bromo-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide

Cat. No. B5978307
M. Wt: 346.52 g/mol
InChI Key: CSJKZTXDXCDCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using specific methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide involves the inhibition of specific enzymes and pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. Additionally, the compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in the regulation of cell proliferation and survival. The inhibition of these enzymes contributes to the anti-inflammatory and anti-cancer properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide are primarily related to its mechanism of action. The inhibition of COX-2 results in a decrease in the production of prostaglandins, which are involved in the inflammatory response. This leads to a reduction in inflammation and pain. The inhibition of GSK-3β results in a decrease in cell proliferation and survival, which contributes to the anti-cancer properties of the compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide in lab experiments is its specificity for COX-2 and GSK-3β. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other pathways. Additionally, the compound is relatively stable and can be stored for extended periods, making it a convenient tool for research. However, one limitation of using the compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for research involving 4-bromo-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide. One direction is the development of the compound as a potential drug for the treatment of inflammatory diseases and cancer. Further studies are needed to determine the efficacy and safety of the compound in vivo. Another direction is the use of the compound as a molecular probe to study biological processes and pathways. The compound can be modified to target specific enzymes and pathways, allowing for the study of their functions and interactions. Finally, the synthesis method of the compound can be optimized to improve the yield and purity of the product, making it more accessible for research purposes.
Conclusion:
In conclusion, 4-bromo-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of the compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry and beyond.

Synthesis Methods

The synthesis of 4-bromo-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide involves a multistep process that requires specific reagents and conditions. The first step involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridinecarboxylic acid chloride. The second step involves the reaction of the acid chloride with 4-amino-3-bromo-5-nitropyrazole to form the desired compound. The synthesis method is crucial in obtaining a pure and high-quality product that can be used in scientific research.

Scientific Research Applications

4-bromo-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, it has been shown to inhibit the activity of specific enzymes, making it a potential tool for studying enzyme kinetics. The compound can also be used as a molecular probe to study biological processes and pathways.

properties

IUPAC Name

4-bromo-N-(5-chloropyridin-2-yl)-5-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN5O3/c10-6-7(14-15-8(6)16(18)19)9(17)13-5-2-1-4(11)3-12-5/h1-3H,(H,14,15)(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJKZTXDXCDCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(5-chloropyridin-2-yl)-3-nitro-1H-pyrazole-5-carboxamide

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